molecular formula C24H12S5 B12529310 2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene CAS No. 735316-13-9

2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene

Cat. No.: B12529310
CAS No.: 735316-13-9
M. Wt: 460.7 g/mol
InChI Key: NSZRXVSIGIOQOR-UHFFFAOYSA-N
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Description

2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene is an organic compound that belongs to the thiophene family Thiophenes are sulfur-containing heterocycles known for their aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene typically involves the following steps:

    Sonogashira Coupling Reaction: This reaction is used to couple ethynylthiophene with a dibromo-thiophene derivative. The reaction is catalyzed by palladium and copper co-catalysts in the presence of a base such as triethylamine.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, converting the compound into its corresponding thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiophene rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene has several applications in scientific research:

    Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.

    Materials Science: Employed in the synthesis of conductive polymers and materials with unique electronic properties.

    Chemical Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes due to its sensitivity to environmental changes.

Mechanism of Action

The compound exerts its effects primarily through its extended conjugation and aromaticity, which facilitate efficient charge transport and electronic interactions. The molecular targets and pathways involved include:

    Charge Transport: The extended π-conjugation allows for efficient charge transport, making it suitable for use in electronic devices.

    Electronic Interactions: The aromatic thiophene rings interact with other molecules, enhancing the compound’s electronic properties.

Comparison with Similar Compounds

Similar Compounds

    2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its use as a fluorescent brightener.

    Thiophene-2-boronic acid pinacol ester: Used in Suzuki coupling reactions for the synthesis of biaryl compounds.

    1,1′-[4,8-Bis[5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b4,5-b′]dithiophene: Employed in the development of organic semiconductors.

Properties

CAS No.

735316-13-9

Molecular Formula

C24H12S5

Molecular Weight

460.7 g/mol

IUPAC Name

2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene

InChI

InChI=1S/C24H12S5/c1-3-17(25-15-1)5-7-19-9-11-21(27-19)23-13-14-24(29-23)22-12-10-20(28-22)8-6-18-4-2-16-26-18/h1-4,9-16H

InChI Key

NSZRXVSIGIOQOR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C#CC2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C#CC5=CC=CS5

Origin of Product

United States

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